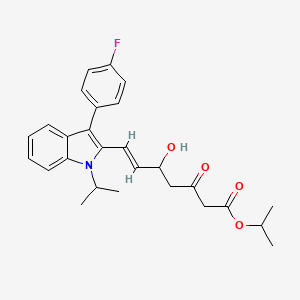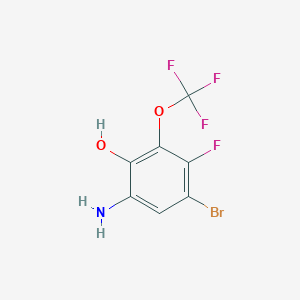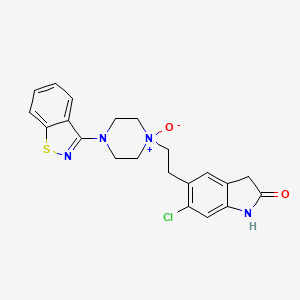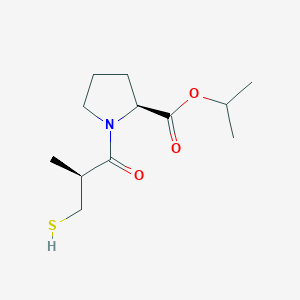
Isopropyl Flexat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl Flexat: is a chemical compound with the molecular formula C27H30FNO4 and a molecular weight of 451.54 g/mol . It is known for its role as an intermediate in the preparation of amino-keto acid ester derivatives using Mukaiyama-Mannich reactions. This compound is particularly valuable in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl Flexat can be synthesized through various routes, one of which involves the Mukaiyama-Mannich reaction. This reaction typically requires a silyl enol ether, an imine, and a Lewis acid catalyst. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Mukaiyama-Mannich reactions, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl Flexat undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles or electrophiles, depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Isopropyl Flexat has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of biochemical pathways and enzyme interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of Isopropyl Flexat involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Isopropyl Flexat can be compared with other similar compounds, such as:
Isopropyl alcohol: Known for its use as a solvent and disinfectant.
Isopropylmagnesium chloride: A Grignard reagent used in organic synthesis.
Isopropyl myristate: Used in cosmetic and pharmaceutical formulations.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of amino-keto acid ester derivatives. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C27H30FNO4 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
propan-2-yl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C27H30FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21,30H,15-16H2,1-4H3/b14-13+ |
InChI-Schlüssel |
POEMLWFCUAZTLY-BUHFOSPRSA-N |
Isomerische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)

![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)

![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)

![(2S)-2-[[[(2S)-2-aminopropanoyl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphoryl]amino]propanoic acid](/img/structure/B13432280.png)

